molecular formula C10H16O2 B14500905 2-Butyl-2-methylcyclopentane-1,3-dione CAS No. 63326-15-8

2-Butyl-2-methylcyclopentane-1,3-dione

Cat. No.: B14500905
CAS No.: 63326-15-8
M. Wt: 168.23 g/mol
InChI Key: JJGFZNOOAYGBHL-UHFFFAOYSA-N
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Description

2-Butyl-2-methylcyclopentane-1,3-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a five-membered ring with two substituents: a butyl group and a methyl group, along with two ketone functional groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methylcyclopentane-1,3-dione can be achieved through various organic reactions. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with butyl bromide in the presence of a strong base like sodium ethoxide. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butyl-2-methylcyclopentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-2-methylcyclopentane-1,3-dione involves its interaction with specific molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The molecular pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentane-1,3-dione: Lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.

    2-Butylcyclopentane-1,3-dione: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Butyl-2-methylcyclopentane-1,3-dione is unique due to the presence of both butyl and methyl groups, which influence its reactivity and physical properties. The combination of these substituents makes it a versatile compound for various synthetic applications.

Properties

CAS No.

63326-15-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-butyl-2-methylcyclopentane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-3-4-7-10(2)8(11)5-6-9(10)12/h3-7H2,1-2H3

InChI Key

JJGFZNOOAYGBHL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)CCC1=O)C

Origin of Product

United States

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